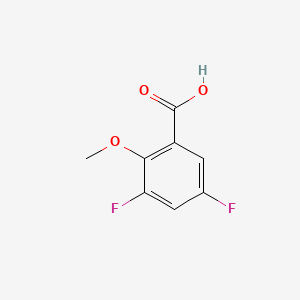

3,5-Difluoro-2-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

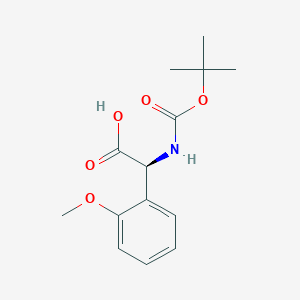

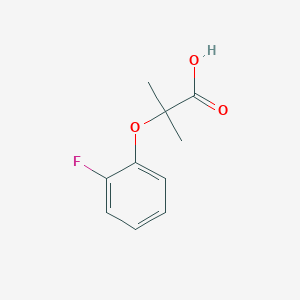

3,5-Difluoro-2-methoxybenzoic acid, also known as 3,5-Difluoro-o-anisic acid or 2-Carboxy-4,6-difluoroanisole, is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 .

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-methoxybenzoic acid consists of a benzene ring substituted with two fluorine atoms, a methoxy group, and a carboxylic acid group . The positions of these substituents on the benzene ring give the compound its unique properties.Physical And Chemical Properties Analysis

3,5-Difluoro-2-methoxybenzoic acid is a solid at room temperature . It has a boiling point of 98-103°C . More detailed physical and chemical properties such as melting point, density, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

3,5-Difluoro-2-methoxybenzoic acid is a compound that can be used in the synthesis of complex molecules. For example, Nguyen et al. (2006) demonstrate the directed ortho-metalation of unprotected benzoic acids, a methodology that enhances the regioselective synthesis of useful 2-methoxybenzoic acid building blocks, which could potentially include derivatives such as 3,5-Difluoro-2-methoxybenzoic acid for advanced organic synthesis applications (Nguyen, Castanet, & Mortier, 2006).

Material Science and Nanotechnology

In materials science, Hong et al. (2008) explored encapsulating flavor molecules like 4-hydroxy-3-methoxybenzoic acid into layered inorganic nanoparticles for controlled release, highlighting the potential of using similar methodologies for 3,5-Difluoro-2-methoxybenzoic acid derivatives in creating advanced materials for flavor release or other controlled release applications (Hong, Oh, & Choy, 2008).

Biological Applications

While specific studies directly involving 3,5-Difluoro-2-methoxybenzoic acid in biological applications were not found, research on structurally similar compounds offers insight into potential areas of application. For example, Li et al. (2008) identified compounds from Cyclocarya paliurus leaves, including benzoic acid derivatives, which showed significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, suggesting that similar research could explore the biological activities of 3,5-Difluoro-2-methoxybenzoic acid derivatives (Li et al., 2008).

Photophysical Behavior

Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules that bind the Spinach aptamer for RNA imaging. Their findings on solvent-dependent behaviors and fluorescence deactivation mechanisms can provide a foundational understanding for studying the photophysical properties of 3,5-Difluoro-2-methoxybenzoic acid derivatives (Santra et al., 2019).

Safety And Hazards

This compound is classified as a skin irritant (Category 2, H315) and can cause serious eye damage (Category 1, H318). It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled (H372) . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .

Propiedades

IUPAC Name |

3,5-difluoro-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVHLVDNBMQMNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939297 |

Source

|

| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2-methoxybenzoic acid | |

CAS RN |

886498-75-5, 180068-67-1 |

Source

|

| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)